2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound with the molecular formula C9H12N4. It is part of the triazole family, which is known for its diverse biological activities and stability under various conditions . This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted benzene derivative with azide compounds, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar stability and biological activities.
2-Methyl-2H-benzo[d][1,2,3]triazol-5-amine: A methyl-substituted analog with comparable properties.
1,2,4-Triazole: Another triazole isomer with distinct chemical and biological properties.
Uniqueness
2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propan-2-ylbenzotriazol-5-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-11-8-4-3-7(10)5-9(8)12-13/h3-6H,10H2,1-2H3 |
InChI Key |
UEZKTHVHDKURRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C2C=CC(=CC2=N1)N |
Origin of Product |
United States |
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